7-Methoxy-2,4-diphenylquinoline
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Overview
Description
7-Methoxy-2,4-diphenylquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methoxy-2,4-diphenylquinoline can be synthesized through various methods, including the Friedländer condensation reaction. This method involves the reaction of an aryl amine, an aryl aldehyde, and phenylacetylene in the presence of a catalyst such as Al₂O₃ nanoparticles/methanesulfonic acid (nano-AMA) . The reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) due to their efficiency and cost-effectiveness. These reactions offer advantages such as shorter reaction times, high atom economy, and environmentally friendly processes . The use of recyclable catalysts and green chemistry principles is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines with functional groups like halogens, nitro, and sulfonic acid groups.
Scientific Research Applications
7-Methoxy-2,4-diphenylquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-diphenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylquinoline: Lacks the methoxy group at the 7th position, which may affect its biological activity and chemical properties.
7-Methoxyquinoline: Lacks the diphenyl groups at the 2nd and 4th positions, resulting in different chemical and biological characteristics.
2-Phenylquinoline: Contains only one phenyl group, leading to distinct properties compared to 7-Methoxy-2,4-diphenylquinoline.
Uniqueness
The combination of these functional groups enhances its versatility in various scientific and industrial applications .
Properties
CAS No. |
87797-63-5 |
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Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7-methoxy-2,4-diphenylquinoline |
InChI |
InChI=1S/C22H17NO/c1-24-18-12-13-19-20(16-8-4-2-5-9-16)15-21(23-22(19)14-18)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
YRCFPAXPELNVNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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